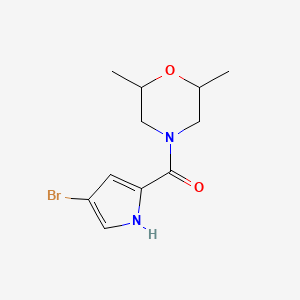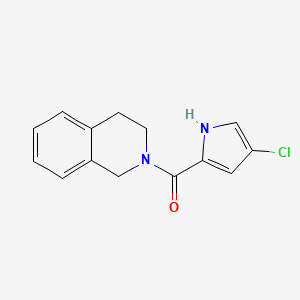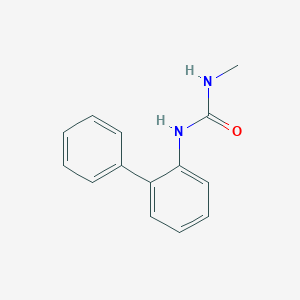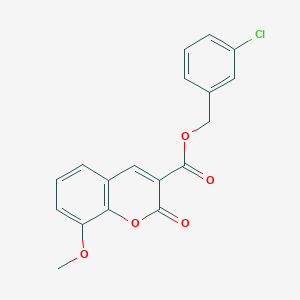
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDPMM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDPMM is a synthetic molecule that belongs to the class of pyrrole derivatives and is known for its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activity by binding to specific targets in cells and altering their function. In cancer cells, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis. In bacteria, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to disrupt the bacterial cell wall and inhibit bacterial growth.
Biochemical and Physiological Effects:
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to have several biochemical and physiological effects. In cancer cells, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cell proliferation. In bacteria, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to disrupt the bacterial cell wall and inhibit bacterial growth. (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines.
Advantages and Limitations for Lab Experiments
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities. It also possesses potent biological activity, making it an attractive target for drug development. However, one limitation is that the synthesis of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry. Another limitation is that the mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood, which makes it difficult to optimize its biological activity.
Future Directions
There are several future directions for the study of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone. One direction is to further elucidate the mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in cancer cells and bacteria. This will provide insight into how (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activity and may lead to the development of more potent analogs. Another direction is to explore the potential applications of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in other fields such as material science and catalysis. This may lead to the development of new materials and catalysts with unique properties. Overall, the study of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has the potential to lead to significant advances in various fields.
Synthesis Methods
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is synthesized by reacting 4-bromo-2-pyrrolidinone with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate that is subsequently converted to (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone through further chemical reactions. The synthesis of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to possess potent antitumor activity against various cancer cell lines. It has also been found to exhibit antimicrobial activity against several bacterial strains. In material science, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been used as a catalyst for various chemical reactions.
properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-14(6-8(2)16-7)11(15)10-3-9(12)4-13-10/h3-4,7-8,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKYXMIOSYFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)


![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)

![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
